4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
Overview
Description
“4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid” is a chemical compound with the molecular formula C11H12N2O3 . It has an average mass of 220.225 Da and a monoisotopic mass of 220.084793 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.23 . It is a solid at room temperature . The melting point is reported to be between 252-253°C .Scientific Research Applications
Synthesis of Complex Molecules
Research has shown that derivatives of 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid are utilized in synthesizing complex molecules. For instance, unsaturated α-acyloxybenzothiazoleamides have been synthesized via the Passerini three-component reaction, showcasing the molecule's utility in creating benzothiazole acyloxyamides with potential applications in material science and medicinal chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).
Sensing Technologies
In another innovative application, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used as a photolabile protecting group for the optical gating of synthetic ion channels. This application demonstrates the molecule's role in developing light-controlled nanofluidic devices for potential use in sensing and information processing technologies (Ali et al., 2012).
Potential Therapeutic Agents
Furthermore, novel indole-based hybrid oxadiazole scaffolds incorporating 4-(1H-indol-3-yl)butanoic acid have been synthesized and evaluated for their inhibitory potential against urease enzyme, indicating their potential as therapeutic agents. These compounds have shown potent inhibition, suggesting applications in drug development for diseases associated with urease activity (Nazir et al., 2018).
Advanced Material Synthesis
Additionally, research into conjugated microporous poly-benzothiadiazoles modified with water-dispersible alkyne groups has been conducted. These polymer networks, related to the chemical framework of interest, have been used as heterogeneous photocatalysts for singlet oxygen generation, showcasing their application in environmental and material chemistry (Urakami, Zhang, & Vilela, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)3-1-2-7-4-5-8-9(6-7)13-11(16)12-8/h4-6H,1-3H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEGUTSSQSNXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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